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Clinical Trial Summary for Vistusertib in Solid Tumors

Cancer
Type

Trial Phase
& Design

Key Interventions
& Dosing

Primary Endpoints &
Key Efficacy Findings

Common Grade ≥2
Adverse Events

| Endometrial Cancer (HR+) [1] | Phase 1/2, Randomized (N=73) | Vistusertib + Anastrozole (V+A) vs.

Anastrozole alone (A) • Vistusertib: 125 mg twice daily, 2 days/week • Anastrozole: 1 mg daily [1] | 8-

week PFR: 67.3% (V+A) vs. 39.1% (A) Median PFS: 5.2 months (V+A) vs. 1.9 months (A) ORR: 24.5%

(V+A) vs. 17.4% (A) [1] | Fatigue, lymphopenia, hyperglycemia, diarrhea [1] | | Neurofibromatosis 2

(NF2)-Related Meningiomas [2] | Phase 2, Single-Arm (N=18) | Vistusertib Monotherapy • 125 mg twice

daily, 2 consecutive days/week [2] | Best Response in Target Meningioma: Partial Response (PR) in 1/18

(6%), Stable Disease (SD) in 17/18 (94%) High rate of SD in non-target tumors and vestibular

schwannomas [2] | Poor tolerability: 78% experienced Grade 3/4 AEs; 50% discontinued due to side

effects [2] | | Advanced Solid Tumors (in combination) [3] | Phase 1, Dose Escalation (N=14) | Vistusertib

+ Navitoclax • RP2D: Vistusertib 35 mg twice daily + Navitoclax 150 mg daily [3] | Primary Endpoint:

Safety and tolerability. No objective responses observed among 8 evaluable patients [3] | Dose-limiting

toxicity was grade 3 serum aminotransferase elevation [3] |
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Experimental Protocols and Key Methodologies

Clinical trials employed specific protocols for patient selection, treatment, and assessment.

Patient Selection: Trials enrolled specific patient populations. The VICTORIA study in endometrial

cancer required patients with hormone receptor-positive (ER/PR+) recurrent or metastatic disease,
with at least one prior chemotherapy allowed [1]. The NF2 trial enrolled adults with symptomatic or

progressive meningiomas (volume increase ≥20% or ≥3 mm in prior 2 years) meeting NIH or
Manchester NF2 criteria [2].

Treatment Schedules: The most common vistusertib regimen was 125 mg taken orally twice
daily for two consecutive days each week [1] [2]. Combination therapies used specific dosing; the

phase 1 navitoclax combination established a recommended Phase 2 dose (RP2D) of vistusertib 35
mg twice daily with navitoclax 150 mg daily [3].

Efficacy Assessment: Tumor response was typically evaluated radiologically every 8-12 weeks
using RECIST 1.1 criteria [1] [2]. The NF2 trial used volumetric analysis and specific response

criteria: Partial Response (PR) was defined as a ≥20% volume decrease, and Progressive Disease
(PD) as a ≥20% volume increase [2].

Biomarker Analysis: Correlative studies were integrated to understand drug effects and identify
patient subgroups. Research included immunohistochemical analysis of tumor samples for mTOR

pathway markers like pS6 and pAKT [2] [4]. The endometrial cancer study emphasized the need for
future work to identify molecular subgroups for better patient selection [1].

Mechanism of Action and Signaling Pathway

Vistusertib is an ATP-competitive dual inhibitor of the mTOR complexes mTORC1 and mTORC2. This

dual inhibition is crucial, as first-generation mTORC1-only inhibitors can trigger negative feedback loops

that activate AKT via mTORC2, potentially leading to resistance [4].

The diagram below illustrates the mTOR signaling pathway and vistusertib's mechanism of action.
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This dual mechanism provides a rationale for combining vistusertib with endocrine therapy in hormone

receptor-positive cancers, as the PI3K/AKT/mTOR pathway is a known driver of resistance [1] [4].

Tolerability and Safety Considerations

A consistent finding across trials is vistusertib's challenging toxicity profile at the 125 mg twice-daily (2

days/week) dose. The most frequent adverse events are metabolic and gastrointestinal.

Common Toxicities: Fatigue, lymphopenia, hyperglycemia, and diarrhea were frequently observed

[1]. The phase 2 NF2 trial reported a high rate of severe adverse events, leading to a high
discontinuation rate [2].

Dosing Challenges: The tolerability issues in the NF2 trial highlight that the standard intermittent
dosing schedule may not be optimal for all patient populations [2]. Future studies may need to explore
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alternative dosing regimens to improve tolerability.

Future Research Directions

Clinical data suggests vistusertib shows biological activity but faces hurdles. Research is moving toward

rational combination therapies and better patient stratification.

Combination Strategies: Preclinical data supports synergy between vistusertib and endocrine

therapy like fulvestrant in breast cancer models, helping to overcome resistance [4].
Biomarker-Driven Selection: Future trials could be more effective by focusing on patients whose

tumors have specific molecular alterations, such as mutations in the PI3K/AKT/mTOR pathway [1] [2].

Need Custom Synthesis?
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References

1. Safety and Efficacy of the mTOR Inhibitor, Vistusertib ... [pmc.ncbi.nlm.nih.gov]

2. Prospective phase II trial of the dual mTORC1/2 inhibitor ... [pmc.ncbi.nlm.nih.gov]

3. A phase 1 study of the combination of BH3-mimetic ... [pure.johnshopkins.edu]

4. Combination of mTORC1/2 inhibitor vistusertib plus ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Vistusertib clinical trials in solid malignancies and haematological

cancers]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548426#vistusertib-clinical-trials-in-solid-malignancies-and-

haematological-cancers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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